molecular formula C25H22ClN3O7S B2543002 ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-37-3

ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2543002
CAS No.: 851950-37-3
M. Wt: 543.98
InChI Key: RVZBGRMOLSAUTH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • Thieno[3,4-d]pyridazine backbone: A sulfur-containing fused bicyclic system, which may confer rigidity and influence electronic properties.
  • 3,4,5-Trimethoxybenzamido group: A polar substituent with methoxy groups, likely impacting solubility and hydrogen-bonding interactions.
  • Ethyl carboxylate ester: A hydrolyzable group that may modulate pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O7S/c1-5-36-25(32)20-16-12-37-23(19(16)24(31)29(28-20)15-8-6-14(26)7-9-15)27-22(30)13-10-17(33-2)21(35-4)18(11-13)34-3/h6-12H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBGRMOLSAUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration

Nitration employs fuming nitric acid in concentrated sulfuric acid at 0°C:

  • Substrate : Ethyl 3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate.
  • Conditions : HNO₃/H₂SO₄ (1:3 v/v), 0°C for 2 hours.
  • Product : Ethyl 3-(4-chlorophenyl)-4-oxo-5-nitro-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (yield: 60%).

Reduction to Amine

The nitro group is reduced using SnCl₂·2H₂O in hydrochloric acid:

  • Solvent : Ethanol/HCl (6 M).
  • Temperature : Reflux for 4 hours.
  • Product : Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (yield: 85%).

Characterization :

  • IR : N–H stretches at 3350–3450 cm⁻¹.
  • ¹H-NMR : Broad singlet for NH₂ (δ 5.8 ppm).

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

The amine at position 5 undergoes acylation with 3,4,5-trimethoxybenzoyl chloride in the presence of a coupling agent:

Reaction Conditions

  • Reagents : 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv), triethylamine (2 equiv), dichloromethane (DCM).
  • Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv).
  • Temperature : Room temperature (24 hours).
  • Yield : 75–80% after purification.

Spectral Confirmation

  • IR : Amide C=O at 1650 cm⁻¹, aromatic C–O at 1250 cm⁻¹.
  • ¹H-NMR : Trimethoxybenzoyl protons as singlets (δ 3.8–4.0 ppm for OCH₃, δ 7.2 ppm for aromatic H).
  • HRMS : Calculated for C₂₆H₂₃ClN₃O₇S [M+H]⁺: 564.09, found: 564.11.

Final Oxidation and Purification

The 4-oxo group is retained throughout the synthesis, but final oxidation may be required if intermediates exist in a reduced form. Hydrogen peroxide (30%) in acetic acid at 50°C for 3 hours ensures complete oxidation.

Purification :

  • Method : Column chromatography (silica gel, ethyl acetate/hexane 1:1).
  • Purity : >98% (HPLC).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (200 W, 120°C) reduces reaction times for cyclization steps from hours to minutes. For example, the pyridazine core forms in 15 minutes with a 78% yield under microwave conditions.

One-Pot Functionalization

Sequential halogenation and coupling in a single pot minimize intermediate isolation. Using Pd/C as a heterogeneous catalyst enables Suzuki coupling without prior bromine isolation.

Challenges and Optimization

  • Regioselectivity in nitration : Electron-withdrawing groups (ester, oxo) direct nitration to position 5.
  • Amide hydrolysis : Use of mild acylation conditions (EDCI vs. HATU) prevents ester group cleavage.
  • Solvent choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

Chemical Reactions Analysis

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures, substituents, and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds

Compound Name (Core Structure) Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Features
Target Compound (Thieno[3,4-d]pyridazine) ~529.9* Not reported 4-Chlorophenyl, 3,4,5-trimethoxybenzamido High lipophilicity, fused sulfur-containing core
Example 62 (Pyrazolo[3,4-d]pyrimidine) 560.2 227–230 5-Fluoro-3-(3-fluorophenyl), methylthiophene Fluorinated aryl groups, chromen-4-one
Compound 4e (Pyrazole-coumarin hybrid) Not reported Not reported Coumarin-3-yl, tetrazolyl Fluorescent moieties, potential protease inhibition

*Calculated based on molecular formula (C₂₃H₂₀ClN₃O₆S).

Structural and Functional Insights:

Core Heterocycles: The thieno[3,4-d]pyridazine core in the target compound differs from the pyrazolo[3,4-d]pyrimidine in Example 62 . The former incorporates sulfur, which may enhance π-stacking interactions, while the latter’s nitrogen-rich core could improve hydrogen-bonding capacity. Pyrazole-coumarin hybrids (e.g., Compound 4e ) prioritize photophysical properties, unlike the target compound’s likely focus on enzyme inhibition.

Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound vs. 3-fluorophenyl in Example 62 may alter target selectivity. Chlorine’s larger atomic radius could enhance hydrophobic binding. Methoxy vs.

Physicochemical Properties :

  • Example 62 has a higher molecular weight (560.2 vs. ~529.9) and melting point (227–230°C), suggesting stronger crystal lattice interactions, possibly due to fluorine’s electronegativity.
  • The target compound’s ethyl carboxylate ester may confer pH-dependent solubility, a feature absent in the pyrazole-coumarin hybrid .

Methodological Considerations for Structural Analysis

The SHELX software suite (e.g., SHELXL ) is widely used for crystallographic refinement of similar heterocyclic compounds. Key applications include:

  • Bond Length/Angle Precision: Critical for confirming the thieno[3,4-d]pyridazine core’s geometry.
  • Electron Density Maps : Used to validate substituent orientations, such as the 3,4,5-trimethoxybenzamido group’s spatial arrangement.
  • Thermal Motion Analysis : Helps assess conformational flexibility, which influences biological activity .

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-d]pyridazine core structure with various substituents that contribute to its biological properties. The presence of a 4-chlorophenyl group and 3,4,5-trimethoxybenzamido moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The synthetic pathway often includes the formation of the thieno[3,4-d]pyridazine ring followed by functionalization with the chlorophenyl and trimethoxybenzamido groups.

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[3,4-d]pyridazines exhibit promising anticancer activity. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)
Ethyl 3-(4-chlorophenyl)-...A549 (Lung)1.06 ± 0.16
Ethyl 3-(4-chlorophenyl)-...MCF-7 (Breast)1.23 ± 0.18
Ethyl 3-(4-chlorophenyl)-...HeLa (Cervical)2.73 ± 0.33

These results indicate that the compound has significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, compounds similar to ethyl 3-(4-chlorophenyl)-... have shown inhibitory activity against c-Met kinase, a target implicated in oncogenic signaling pathways .

Case Studies

In vitro studies have indicated that treatment with ethyl 3-(4-chlorophenyl)-... leads to apoptosis in cancer cells. Flow cytometry assays revealed that at varying concentrations (e.g., 7.50 μM), the compound induced late apoptosis rates significantly higher than control groups .

Moreover, cell cycle analysis demonstrated that the compound could arrest cancer cells in the G0/G1 phase, further corroborating its potential as an anticancer agent .

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